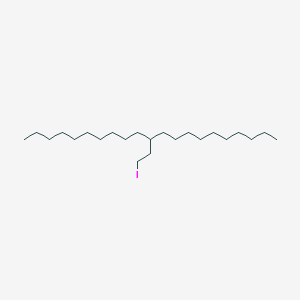

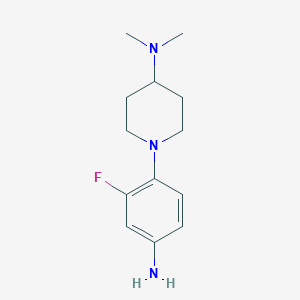

![molecular formula C7H6N2O3 B1518286 [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1153452-67-5](/img/structure/B1518286.png)

[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol

Übersicht

Beschreibung

[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Verbindungen, die von Furan abgeleitet sind, wie zum Beispiel [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol, wurden hinsichtlich ihres Potenzials zur Bekämpfung mikrobieller Infektionen untersucht. Die Forschung zeigt, dass diese Verbindungen signifikante antimikrobielle Eigenschaften aufweisen können. So haben Derivate der 3-(Furan-2-yl)propensäure eine Wirksamkeit gegen hefeähnliche Pilze Candida albicans sowie gegen Bakterien wie Escherichia coli und Staphylococcus aureus gezeigt .

Spectroscopic Analysis

Die Strukturaufklärung von Furanderivaten kann mit verschiedenen spektroskopischen Techniken erfolgen. Studien mit Verbindungen wie 2-Acetyl-5-methylfuran, die einen ähnlichen Furan-Kern aufweisen, haben FT-IR, FT-Raman, UV–VIS, NMR und DFT-Methoden zur Analyse ihrer geometrischen und Schwingungseigenschaften verwendet . Dieser Ansatz kann auf this compound angewendet werden, um Einblicke in seine Molekülstruktur und sein Verhalten zu gewinnen.

Synthesis of Fine Chemicals

Furanderivate sind bei der Synthese einer Vielzahl von Feinchemikalien von entscheidender Bedeutung. Sie dienen als Vorläufer für Pharmazeutika, Polymere, Harze, Lösungsmittel, Klebstoffe, Fungizide, Farben, Frostschutzmittel, Brennstoffe und mehr . Die einzigartige chemische Struktur von this compound könnte es zu einem wertvollen Bestandteil bei der Herstellung dieser Materialien machen.

Antifungal Applications

Die antimykotischen Eigenschaften von Furanderivaten sind ebenfalls bemerkenswert. Die Forschung an Verbindungen wie (E)-3-(Furan-2-yl)acrylsäure hat ihre Wirksamkeit gegen verschiedene Stämme von Candida spp. bewertet . Dies legt nahe, dass this compound für ähnliche antimykotische Anwendungen untersucht werden könnte.

Superelectrophilic Activation

Die Reaktivität von Furanderivaten unter superelektrophilen Bedingungen wurde untersucht, um neuartige Syntheseverfahren zu entwickeln. Beispielsweise ist die Hydroarylierung der Kohlenstoff-Kohlenstoff-Doppelbindung von 3-(Furan-2-yl)propensäuren und deren Estern in Gegenwart von Triflsäure TfOH ein Verfahren, das potenziell für this compound angepasst werden könnte, um neue Verbindungen mit verbesserten Eigenschaften zu erzeugen .

Molecular Electronics

Furanderivate werden aufgrund ihrer einzigartigen elektronischen Eigenschaften auf ihre potenzielle Verwendung in der Molekularelektronik untersucht. Die Schwingungscharakterisierung und die molekularelektronischen Untersuchungen verwandter Verbindungen liefern eine Grundlage für das Verständnis, wie this compound in diesem Bereich eingesetzt werden könnte .

Sustainable Chemistry

Die Rolle von biomassebasierten Furanen in der nachhaltigen Chemie ist bedeutend. Sie gelten als Plattformchemikalien für die Entwicklung umweltfreundlicher Prozesse und Produkte . This compound mit seinem biomassebasierten Furan-Kern entspricht den Zielen der nachhaltigen Chemie.

Wirkmechanismus

Target of Action

Furan and oxadiazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that “[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” might also interact with various biological targets.

Mode of Action

Furan derivatives are known to lose their aromaticity in many reactions , which could be a key part of the compound’s interaction with its targets.

Biochemical Pathways

Without specific studies on “this compound”, it’s difficult to say which biochemical pathways it might affect. Furan and oxadiazole derivatives are known to possess various biological activities , suggesting that they might interact with multiple biochemical pathways.

Pharmacokinetics

Furan derivatives are known to be soluble in common organic solvents , which might influence the compound’s absorption and distribution.

Result of Action

Furan and oxadiazole derivatives are known to possess various biological activities , suggesting that they might have multiple effects at the molecular and cellular level.

Action Environment

The reactivity of furan derivatives is known to be influenced by the presence of acids, heat, and/or catalysts .

Biochemische Analyse

Biochemical Properties

[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) in Caco-2 and RAW 264.7 cells . The inhibition of iNOS leads to a decrease in nitric oxide production, which is a crucial mediator in inflammatory responses. Additionally, this compound interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB, this compound can modulate inflammatory pathways and cellular responses to stress.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as colon (CaCo-2) and colorectal (DLD1) cancer cells, this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation . The compound’s influence on cell signaling pathways, such as the NF-κB pathway, further underscores its potential as a therapeutic agent. Moreover, this compound affects gene expression by modulating the transcriptional activity of genes involved in inflammation and cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of iNOS, inhibiting its enzymatic activity and reducing nitric oxide production . This compound also interacts with NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes . Additionally, this compound can induce apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway . These molecular interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of iNOS and NF-κB activity, leading to prolonged anti-inflammatory effects . In in vivo studies, the compound’s stability allows for consistent therapeutic outcomes over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the biotransformation of this compound, affecting its bioavailability and therapeutic potential . The metabolic flux and levels of metabolites are influenced by the compound’s interactions with these enzymes, impacting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Binding proteins such as albumin also play a role in the distribution of this compound, affecting its localization and bioavailability . These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with iNOS and NF-κB . Additionally, this compound can translocate to the nucleus, influencing gene expression and cellular responses . Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific cellular compartments, enhancing its efficacy and specificity .

Eigenschaften

IUPAC Name |

[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-4-6-8-7(9-12-6)5-2-1-3-11-5/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRJJVIUNJBIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)

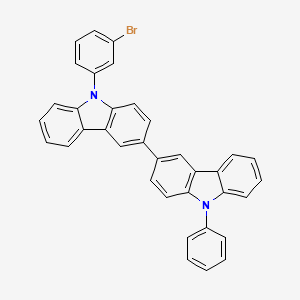

![N-([1,1'-Biphenyl]-4-yl)-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

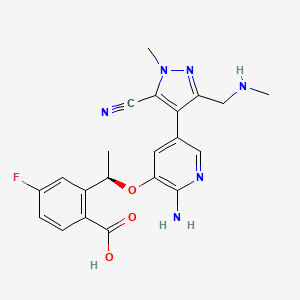

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)

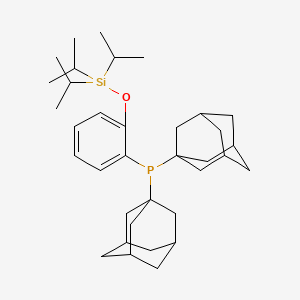

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)

![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)

![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)

![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)

![3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1518257.png)